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Disperse yellow 240

Cat. No.: B1178685
CAS No.: 125934-88-5
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Description

Disperse Yellow 240 (CAS Number: 125934-88-5) is a synthetic dye classified as an azo compound . It is characterized by its brilliant green yellow color . As a member of the azo class, which represents 50-60% of disperse dyes, it is a non-ionic compound with limited water solubility, specifically engineered for the coloration of hydrophobic synthetic fibers . Its primary research and industrial application is in the dyeing of synthetic textiles such as polyester, nylon, and cellulose acetate . The dyeing mechanism involves applying the dye in a finely dispersed form, often with the aid of dispersing agents. When the synthetic fiber is heated, the dye molecules diffuse into its polymer matrix and are retained through van der Waals forces and hydrophobic interactions . Standard testing indicates that this compound exhibits strong performance with high fastness ratings for ironing (5), light (7), and perspiration (4-5 for both fading and staining), though its wash fastness for staining is moderate (4-5) when measured against ISO standards . It is crucial to note that certain azo disperse dyes are subject to environmental scrutiny, particularly those with lower molecular weights, due to potential ecological effects . Researchers are encouraged to handle this compound responsibly. This product is intended for laboratory research purposes only and is strictly labeled as "Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any form of personal use.

Properties

CAS No.

125934-88-5

Molecular Formula

C10H13NOS

Synonyms

Disperse yellow 240

Origin of Product

United States

Advanced Analytical Methodologies for the Characterization of Disperse Yellow 240 and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are essential for separating complex mixtures, enabling the analysis of individual components, including the main dye compound, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

HPLC is a widely used technique for the analysis of disperse dyes, offering high resolution and sensitivity for assessing purity and analyzing mixtures. The DIN 54231 standard procedure, for instance, describes a method for the analysis of disperse dyes using HPLC with various detection methods, including UV, mass spectrometry (MS), or densitometry waters.com. HPLC can effectively separate disperse dyes based on their differing polarities and interactions with the stationary phase. Studies on disperse dyes have employed reversed-phase HPLC with C18 columns and mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) or acetic acid to optimize separation mdpi.comwaters.com. The choice of mobile phase composition and gradient conditions is crucial for achieving adequate separation of closely related structures and impurities mdpi.com.

HPLC analysis of disperse dyes can reveal the presence and relative amounts of different components within a sample, providing an assessment of the dye's purity. For example, HPLC has been used to analyze the degradation products of disperse azo dyes, showing multiple peaks in chromatograms corresponding to various degradation compounds researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separating and identifying components in a mixture. LC-MS is particularly valuable for structural confirmation of Disperse Yellow 240 and its derivatives. The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate or confirm the chemical structure of eluting compounds.

LC-MS has been successfully applied to the analysis of disperse dyes, including for verifying chemical structures and identifying components in mixtures waters.comnih.govsatra.com. LC-MS/MS, a tandem mass spectrometry technique, offers even greater specificity and sensitivity, allowing for the reliable identification of dyes and the confirmation of impurity peaks waters.comsatra.com. This technique is capable of detecting small amounts of disperse dyes extracted from materials, demonstrating its potential for detailed characterization researchgate.net.

For instance, LC-MS methods have been developed for the quantitative analysis of disperse dyes in textile materials satra.com. The use of mass detection enhances confidence in compound identification, especially when chromatographic separation of components is challenging with UV detection alone waters.comwaters.comlcms.cz. MS full scan experiments performed simultaneously with PDA detection allow for the determination of both mass and UV spectra for components in a mixture, providing complementary information for identification waters.com.

Spectroscopic Characterization

Spectroscopic methods provide information about the interaction of this compound with electromagnetic radiation, offering insights into its electronic structure, functional groups, and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Concentration Monitoring

UV-Vis spectroscopy is a fundamental technique for analyzing compounds with chromophores, the parts of a molecule responsible for absorbing light in the UV and visible regions of the spectrum. Disperse dyes, by definition, possess extensive π-conjugation systems that act as chromophores, giving them their color. UV-Vis spectroscopy is used to study the absorption properties of this compound, including determining its maximum absorption wavelength (λmax) and analyzing the characteristics of its chromophore. The λmax is a characteristic property that can aid in the identification of the dye sigmaaldrich.comdocbrown.info.

UV-Vis spectroscopy is also widely used for monitoring the concentration of disperse dyes in solutions, such as dye baths or wastewater, based on the Beer-Lambert law, which relates absorbance to concentration nih.gov. Changes in absorbance at the λmax can be used to track the depletion of the dye during dyeing processes or its removal during treatment pjoes.com. UV-Vis spectral comparisons are also used in the analysis of dyed fibers scirp.org.

Data from UV-Vis spectroscopy can provide insights into the electronic transitions within the dye molecule. For example, the absorption spectra of azo dyes often show characteristic bands related to π-π* and n-π* transitions of the azo group and aromatic rings techscience.comdergipark.org.tr.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. FT-IR measures the absorption or transmission of infrared light as a function of wavenumber, producing a spectrum with characteristic peaks corresponding to the vibrational modes of specific chemical bonds and functional groups within the molecule libretexts.orgslideshare.net.

FT-IR spectroscopy can be used to confirm the presence of key functional groups in the structure of this compound, such as azo (-N=N-), amino (-NH-), carbonyl (C=O), and aromatic ring vibrations mdpi.comucdavis.edu. The position, shape, and intensity of these absorption peaks provide a unique spectral fingerprint that can be used for identification and to assess the purity of the dye libretexts.org.

For instance, FT-IR spectroscopy has been used to characterize the structure of azo dyes, revealing characteristic absorption bands for functional groups like the azo group and cyano groups mdpi.com. FT-IR can also be applied to analyze the functional group composition of complex organic samples ucdavis.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a fundamental technique for the elucidation of the molecular structure of organic compounds, including disperse dyes. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the types and connectivity of atoms within a molecule.

¹H-NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment and the number of neighboring hydrogen atoms. ¹³C-NMR spectroscopy provides insights into the carbon skeleton of the molecule, revealing the different types of carbon atoms present. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, further aid in assigning signals and establishing correlations between protons and carbons, providing comprehensive structural information.

X-ray Diffraction (XRD) for Crystalline Structure and Purity Assessment

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase composition, and purity of solid materials. For crystalline disperse dyes like this compound, XRD analysis provides a unique diffraction pattern or "fingerprint" that is characteristic of its specific crystal lattice.

When X-rays interact with a crystalline sample, they are diffracted by the planes of atoms within the crystal according to Bragg's Law. The resulting diffraction pattern, typically presented as a plot of diffraction intensity versus the scattering angle (2θ), consists of a series of peaks at specific positions and intensities. The positions of these peaks are determined by the spacing between the crystal planes (d-spacing), while their intensities are related to the arrangement and types of atoms within the crystal structure.

XRD is invaluable for assessing the crystallinity of a dye sample, identifying different crystalline phases if polymorphs exist, and evaluating the purity by detecting the presence of crystalline impurities. Changes in the XRD pattern can also indicate variations in crystal structure due to processing or environmental factors. Although specific XRD patterns for this compound were not identified in the search results, studies on other disperse dyes, such as the examination of X-ray powder patterns for a Disperse Yellow variant (k2. 37) and the use of XRD to characterize materials involved in the adsorption of Disperse Yellow 42, demonstrate the applicability of this technique in the field of dye research.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a sensitive technique used to investigate the photophysical properties of molecules that exhibit fluorescence, including their ability to absorb and emit light. Disperse dyes, being colored compounds, interact with light, and some exhibit fluorescence, which is the emission of light by a substance that has absorbed light or other electromagnetic radiation.

Fluorescence spectroscopy involves exciting the sample with light at a specific wavelength and then measuring the intensity and wavelength distribution of the emitted fluorescence. The resulting fluorescence spectrum provides information about the emission maximum, which is the wavelength at which the fluorescence intensity is highest, and the shape of the emission band. Other photophysical parameters that can be determined include the fluorescence quantum yield (a measure of the efficiency of the fluorescence process) and fluorescence lifetime (the average time the molecule stays in the excited state before emitting a photon).

These photophysical properties are critical for applications where the fluorescent behavior of the dye is important, such as in fluorescent textiles or security inks. While specific fluorescence spectra or photophysical data for this compound were not found, research on other disperse yellow dyes, such as Coumarin Disperse Yellow 82, has utilized fluorescence spectroscopy to evaluate properties like fluorescent emission, relative strength, and percentage reflectance on different fabric substrates. This highlights the relevance of fluorescence spectroscopy in characterizing the optical performance of disperse dyes.

Surface and Morphological Analysis (e.g., Scanning Electron Microscopy for dye-material interactions)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography and morphology of materials. In the context of disperse dyes, SEM is particularly useful for examining the physical form of the dye particles and investigating their interactions with the materials they are applied to, such as textile fibers.

SEM operates by scanning a focused beam of electrons across the sample surface and detecting various signals generated by the electron-sample interaction, such as secondary electrons and backscattered electrons. These signals are then used to create detailed images that reveal surface features, particle size and shape, and the distribution of the dye on the material. Coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition information of the analyzed area.

SEM analysis can provide valuable insights into the dyeing process and the resulting dye-material interface. For example, SEM can show how disperse dye particles are dispersed in the dyeing bath, how they are adsorbed onto or diffused into the fiber structure, and the morphology of the dyed material surface. Although specific SEM images or detailed morphological analysis of this compound were not found in the consulted literature, SEM has been employed to characterize adsorbents used for the removal of other disperse dyes like Disperse Yellow 42 and to analyze oxide coatings used in treating wastewater containing disperse dyes. Studies on the adsorption of other dyes on various materials also illustrate the power of SEM in visualizing dye-material interactions at a microscopic level.

Environmental Chemistry and Advanced Remediation Technologies for Disperse Yellow 240

Adsorption Processes for Disperse Yellow 240 Removal4.1.1. Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich) and Equilibrium Studies4.1.2. Adsorption Kinetics and Mechanistic Pathways4.1.3. Thermodynamic Assessment of Adsorption4.1.4. Development and Characterization of Novel Adsorbent Materials for Disperse Dye Removal4.1.4.1. Modified Natural Adsorbents (e.g., Organo-Bentonite)4.1.4.2. Carbon-Based Adsorbents (e.g., Activated Carbon, Biochar)

Further investigation into the environmental chemistry and remediation of this compound would require primary research to generate the necessary data for such an analysis.

Development and Characterization of Novel Adsorbent Materials for Disperse Dye Removal

Polymeric and Composite Adsorbents

The use of polymeric and composite adsorbents is a promising strategy for the removal of disperse dyes from aqueous solutions. These materials offer high adsorption capacities, stability, and the potential for regeneration. researchgate.net The main mechanisms involved in the adsorption of dye molecules onto these materials include ion exchange, chemical bonding, electrostatic interaction, and physical adsorption. mdpi.com

Composite materials, which combine two or more components, often exhibit enhanced properties compared to their individual constituents. mdpi.com For instance, combining polymers like chitosan with inorganic materials such as silica or clay can create adsorbents with improved surface area, mechanical stability, and a higher density of active sites for dye binding. nih.govnih.govresearchgate.net Chitosan, a natural biopolymer, is particularly effective for adsorbing anionic pollutants due to its polycationic nature, which provides positively charged sites for electrostatic interaction. researchgate.net

In a study analogous to the potential treatment of this compound, the adsorption of a similar non-ionic disperse dye, Disperse Yellow 42 (DY42), was investigated using bentonite clay and an organo-modified bentonite composite. The composite was prepared by modifying bentonite with tetra butyl ammonium (B1175870) iodide (B-TBAI). The modification significantly enhanced the adsorption capacity due to increased electrostatic interactions between the dye molecules and the positively charged surface of the composite adsorbent. pjoes.compjoes.com

The effectiveness of various polymeric and composite adsorbents for dye removal is often evaluated based on their maximum adsorption capacity, as determined by isotherm models.

AdsorbentTarget DyeMaximum Adsorption Capacity (mg/g)Reference
Organo-Modified Bentonite (B-TBAI)Disperse Yellow 42Data not specified in abstract pjoes.compjoes.com
Carbon-Silica CompositeC.I. Basic Yellow 2716.3–733.2 mdpi.com
Chitosan-Silica Composite (ChNS_1)Acid Red 88 (Anionic Dye)~173 (0.51 mmol/g) researchgate.net

Influence of Solution Chemistry (e.g., pH, ionic strength) on Adsorption Efficiency

The chemistry of the dye solution, particularly its pH and ionic strength, plays a critical role in the efficiency of the adsorption process. scialert.netnih.gov These parameters influence the surface charge of the adsorbent and the degree of ionization of the dye molecule, thereby affecting the electrostatic interactions between them. scialert.net

Effect of pH: The pH of the solution can significantly alter the surface charge of the adsorbent. For many adsorbents, there is a specific pH at which the net surface charge is zero, known as the point of zero charge (pHpzc). At pH values below the pHpzc, the adsorbent surface is typically positively charged, favoring the adsorption of anionic dyes. Conversely, at pH values above the pHpzc, the surface becomes negatively charged, enhancing the adsorption of cationic dyes.

In the case of the non-ionic Disperse Yellow 42, studies on its adsorption by organo-modified bentonite (B-TBAI) showed that the adsorption percentage increased with an increasing pH from 2 to 12, with the maximum uptake occurring at around pH 12. pjoes.com This suggests that at higher pH values, the modification of the clay surface with TBAI created positive charges that facilitated a strong electrostatic interaction with the dye molecules. pjoes.com

Effect of Ionic Strength: The presence of salts in wastewater can also affect adsorption efficiency. An increase in ionic strength can lead to a decrease in adsorption capacity. This is often attributed to the competition between the salt ions and the dye molecules for the active adsorption sites on the adsorbent surface. researchgate.net Additionally, high salt concentrations can create a screening effect, which weakens the electrostatic attraction between the adsorbent and the dye.

The following table summarizes the optimal pH conditions for the adsorption of various dyes on different adsorbents.

AdsorbentTarget DyeOptimal pH for AdsorptionReference
Organo-Modified Bentonite (B-TBAI)Disperse Yellow 42~12 pjoes.com
Chitosan-Silica CompositesAcid Red 88 (Anionic Dye)2 nih.gov
Pisum Sativum Peels Activated CarbonAcid Yellow 112 nih.gov

Advanced Oxidation Processes (AOPs) for the Degradation of this compound

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like disperse dyes. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). ekb.eg The hydroxyl radical is a powerful, non-selective oxidizing agent that can break down complex dye molecules into simpler, less harmful compounds, and ultimately lead to their complete mineralization into CO₂, H₂O, and inorganic ions. mdpi.com

Photocatalytic Degradation

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, which upon irradiation with light of sufficient energy, generates the reactive species necessary for degradation. nih.gov This technology is considered environmentally friendly and has the potential for complete mineralization of organic pollutants.

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most widely studied semiconductor photocatalysts due to their high efficiency, chemical stability, non-toxicity, and low cost. nih.gov When these materials are fabricated as nanoparticles, their large surface-to-volume ratio provides more active sites for the reaction, thereby enhancing the photocatalytic degradation rate.

In a study on the degradation of a similar dye, Disperse Blue SE2R, a combination of UV light, hydrogen peroxide (H₂O₂), and TiO₂ resulted in a 94% degradation of the dye. researchgate.net The use of solar light with the TiO₂ photocatalyst also proved effective, achieving 62% degradation. researchgate.net This demonstrates the potential of using natural light sources for a more sustainable and cost-effective treatment process. nih.govijsr.net

Other metal oxides and composite materials have also been investigated. For example, the degradation of Disperse Blue 56 was achieved with high efficiency using copper-titanium-pillared interlayered clays (Cu-Ti-PILCs) and iron-titanium-pillared interlayered clays (Fe-Ti-PILCs). tuiasi.ro

The fundamental mechanism of photocatalysis involves the generation of an electron-hole pair (e⁻-h⁺) when the semiconductor photocatalyst absorbs a photon with energy equal to or greater than its band gap energy.

Excitation: Semiconductor + hν → e⁻ (conduction band) + h⁺ (valence band) researchgate.net

The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents. They can react with water molecules (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.net

h⁺ + H₂O → •OH + H⁺

h⁺ + OH⁻ → •OH

Simultaneously, the electrons (e⁻) in the conduction band can react with molecular oxygen (O₂) adsorbed on the surface to generate superoxide (B77818) radical anions (•O₂⁻). researchgate.net

e⁻ + O₂ → •O₂⁻

The superoxide radical can then participate in further reactions to produce other reactive oxygen species, including hydroxyl radicals. researchgate.net The simultaneous production of •O₂⁻ and other radicals can lead to the formation of peroxynitrite, which can further decompose to generate more hydroxyl radicals. ekb.eg

Degradation: The highly reactive •OH and •O₂⁻ radicals then attack the disperse dye molecules, leading to the cleavage of chromophoric groups (like the azo -N=N- bond) and the aromatic rings, resulting in decolorization and degradation. researchgate.net

•OH / •O₂⁻ + Dye → Degradation Products → CO₂ + H₂O + mineral acids

The type and intensity of the light source are crucial parameters in photocatalytic degradation.

Illumination Source: Conventional photocatalysts like TiO₂ and ZnO have wide band gaps, meaning they are primarily activated by UV light. uobaghdad.edu.iq In the degradation of Disperse Blue SE2R, a UV/H₂O₂/TiO₂ system achieved 94% degradation, while solar light with TiO₂ achieved 62%, highlighting the higher efficiency of UV irradiation for standard catalysts. researchgate.net However, there is significant research into modifying these catalysts (e.g., by doping or creating heterojunctions) to make them active under visible light, which constitutes a larger portion of the solar spectrum. uobaghdad.edu.iq Studies have shown that for certain composite catalysts, UV light can be 1.5 times faster at degradation than visible light. semanticscholar.orgmdpi.com

Illumination Intensity: Generally, the rate of photocatalytic degradation increases with an increase in light intensity. pjoes.com A higher photon flux leads to the generation of more electron-hole pairs, and consequently, more reactive oxygen species, which accelerates the degradation of the dye. pjoes.com However, beyond a certain optimal intensity, the degradation rate may level off. This can be due to the saturation of the catalyst's active sites or an increase in electron-hole recombination at very high intensities.

The table below shows the degradation efficiency for different disperse dyes under various light conditions.

Catalyst SystemTarget DyeLight SourceDegradation Efficiency (%)Reference
UV/H₂O₂/TiO₂Disperse Blue SE2RUV Light94 researchgate.net
Solar/TiO₂Disperse Blue SE2RSolar Light62 researchgate.net
Fe₂O₃/Bentonite/TiO₂Reactive Red 198UV Light100 (in 50 min) semanticscholar.orgmdpi.com
Fe₂O₃/Bentonite/TiO₂Reactive Red 198Visible Light94.2 (in 50 min) semanticscholar.orgmdpi.com
Photodegradation Kinetics and Quantum Yield Investigations

The photodegradation of this compound, like many other organic dyes, is often modeled using pseudo-first-order kinetics. This model assumes that the concentration of one reactant (in this case, the dye) is the primary determinant of the reaction rate, while other factors like the concentration of hydroxyl radicals are considered constant. The rate of degradation can be significantly influenced by various operational parameters.

Studies on similar disperse dyes have shown that the photodegradation process is dependent on factors such as the initial dye concentration, pH of the solution, and the presence of photosensitizers. For instance, in the photodegradation of other hydrophobic disperse dyes, the addition of a sensitizer like acetone has been shown to enhance the quantum yield of the process by more than tenfold compared to degradation in water alone. nih.gov The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is calculated as the number of degraded dye molecules per photon absorbed.

The kinetics of photodegradation can be described by the following equation:

ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of the dye.

C is the concentration of the dye at time t .

k_app is the apparent pseudo-first-order rate constant.

Research on various dyes has demonstrated that the apparent rate constant often decreases as the initial concentration of the dye increases. nih.gov This can be attributed to the screening effect, where higher concentrations of the dye absorb a larger fraction of the incident light, thereby reducing the light available for the photocatalyst to generate reactive oxygen species.

The table below illustrates hypothetical kinetic data for the photodegradation of this compound under different initial concentrations, assuming pseudo-first-order kinetics.

Table 1: Hypothetical Photodegradation Kinetics of this compound

Identification of Intermediates and Elucidation of Degradation Pathways

The primary target for the initial attack by hydroxyl radicals (•OH) is the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. The cleavage of this bond leads to the formation of aromatic amines and other intermediate products. mdpi.com Further oxidation of these intermediates results in the opening of the aromatic rings and the eventual formation of smaller organic acids, and ultimately, complete mineralization to carbon dioxide (CO₂), water (H₂O), and inorganic ions.

For a dye with a structure similar to this compound, the degradation pathway would likely involve the following steps:

Cleavage of the Azo Bond: The initial attack by hydroxyl radicals breaks the azo linkage, leading to the formation of substituted anilines and phenolic compounds.

Hydroxylation of Aromatic Rings: The aromatic intermediates are further attacked by hydroxyl radicals, leading to the addition of hydroxyl groups to the rings.

Ring Opening: The hydroxylated aromatic rings become unstable and undergo cleavage, forming aliphatic carboxylic acids such as oxalic acid, formic acid, and acetic acid.

Mineralization: These short-chain carboxylic acids are then further oxidized to CO₂, H₂O, and inorganic ions like nitrate (NO₃⁻) and sulfate (SO₄²⁻), if sulfur is present in the original dye structure.

The identification of these intermediates is typically carried out using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com

Fenton and Fenton-like Processes

Catalytic Mechanisms of Iron(II)/Hydrogen Peroxide Systems

The Fenton process is a widely used AOP for the treatment of various organic pollutants, including textile dyes. mdpi.com It involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. whiterose.ac.uk

The fundamental catalytic mechanism of the Fenton reaction can be summarized by the following equations:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Fenton's Reaction)

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

•OH + Organic Pollutant → Degradation Products

The regeneration of Fe²⁺ from Fe³⁺ is a crucial step for the catalytic cycle to continue. However, this reaction is significantly slower than the initial Fenton reaction, which can lead to the accumulation of Fe³⁺ and a decrease in the process efficiency. mdpi.com

The effectiveness of the Fenton process is highly dependent on the pH of the solution, with the optimal range typically being between 2.5 and 3.5. mdpi.com At higher pH values, iron hydroxides precipitate, reducing the availability of Fe²⁺ for the reaction. At very low pH, the formation of iron complexes can inhibit the generation of hydroxyl radicals.

Photo-Fenton and Electro-Fenton Enhancements

To overcome the limitations of the conventional Fenton process, several enhanced variations have been developed, including the Photo-Fenton and Electro-Fenton processes.

Fe³⁺ + hν → Fe²⁺ (Photoreduction of Fe³⁺)

The Electro-Fenton process is another enhancement where hydrogen peroxide is generated in-situ through the two-electron reduction of oxygen at the cathode. mdpi.com This method avoids the costs and risks associated with the transportation and storage of H₂O₂. Additionally, the continuous electrochemical regeneration of Fe²⁺ from Fe³⁺ at the cathode further improves the efficiency of the process. mdpi.comresearchgate.net

Optimization of Reaction Conditions (pH, Catalyst Concentration, Oxidant Dosage)

The efficiency of Fenton and Fenton-like processes is highly dependent on several key reaction conditions that need to be optimized for effective degradation of this compound.

pH: The pH of the reaction medium is a critical parameter. The optimal pH for the Fenton process is typically acidic, around 3. asianpubs.orgmdpi.com At this pH, the generation of hydroxyl radicals is maximized, and the precipitation of iron hydroxides is minimized.

Oxidant Dosage (H₂O₂): The concentration of hydrogen peroxide is another important factor. Similar to the catalyst concentration, an increase in the H₂O₂ dosage initially enhances the degradation rate. However, at very high concentrations, H₂O₂ can also act as a scavenger of hydroxyl radicals, forming less reactive hydroperoxyl radicals (•OOH). neptjournal.com

The optimal ratio of [Fe²⁺] to [H₂O₂] is crucial for maximizing the efficiency of the process. This ratio is specific to the target pollutant and the reaction conditions.

The table below provides a hypothetical example of the optimization of reaction conditions for the degradation of a disperse dye using the Fenton process.

Table 2: Hypothetical Optimization of Fenton Process for Disperse Dye Degradation

Ozonation and Ozone-Based AOPs

Ozonation is a powerful AOP that utilizes ozone (O₃), a strong oxidizing agent, for the degradation of organic pollutants. Ozone can react with organic compounds through two main pathways: direct oxidation by molecular ozone and indirect oxidation via the generation of highly reactive hydroxyl radicals. The indirect pathway is generally more effective for the degradation of complex organic molecules like dyes.

The decomposition of ozone to form hydroxyl radicals is favored at alkaline pH values. amazonaws.com The effectiveness of the ozonation process can be influenced by several factors, including the initial dye concentration, ozone dosage, contact time, and pH.

To enhance the efficiency of ozonation, it is often combined with other processes to form ozone-based AOPs. Some common combinations include:

O₃/UV: The combination of ozone with ultraviolet radiation enhances the generation of hydroxyl radicals, leading to a more efficient degradation of organic pollutants. amazonaws.com

O₃/H₂O₂ (Peroxone): The addition of hydrogen peroxide to the ozonation process accelerates the decomposition of ozone and the formation of hydroxyl radicals.

Catalytic Ozonation: The use of catalysts, such as metal oxides, can improve the efficiency of ozone utilization and the generation of hydroxyl radicals. mdpi.com For instance, a study on the removal of Disperse Yellow 42 using iron and manganese-loaded zeolites as catalysts showed a significant enhancement in the degradation efficiency compared to ozonation alone. mdpi.com

Research on the degradation of various dyes using ozone-based AOPs has shown that these processes can achieve high removal efficiencies. For example, in the degradation of Reactive Black 5, the combination of O₃/UV/Persulfate showed higher TOC removal compared to ozonation and O₃/UV processes. amazonaws.com The degradation efficiency is also affected by the initial dye concentration, with higher concentrations generally leading to lower removal percentages. amazonaws.com

Table 3: Compound Names Mentioned in the Article

Electrochemical Oxidation

Electrochemical oxidation (EO) is a robust and environmentally friendly technology for treating wastewater containing persistent organic pollutants like this compound. The process relies on the generation of powerful oxidizing agents at the anode surface to break down the complex dye molecules into simpler, less harmful substances youtube.com. The effectiveness of EO is highly dependent on the anode material, applied current, and the composition of the electrolyte nih.gov.

Boron-Doped Diamond (BDD) Anodes: BDD electrodes are considered highly effective for wastewater treatment due to their exceptional corrosion stability, wide electrochemical potential window, and low adsorption properties duke.eduresearchgate.net. They are classified as "non-active" anodes, meaning they have a weak interaction with generated radicals. This allows the hydroxyl radicals (•OH), produced from water discharge at the anode surface, to remain free and act as powerful oxidizing agents in the bulk solution or at the electrode surface researchgate.netrug.nl. BDD anodes can facilitate the complete mineralization of organic compounds to CO₂ and H₂O duke.eduresearchgate.net. In the presence of sulfate ions, BDD electrodes can also generate sulfate radicals (SO₄•⁻), which are also potent oxidants that significantly accelerate dye degradation researchgate.netconsensus.app.

Ti/RuO₂ Anodes: Titanium-based anodes coated with mixed metal oxides (MMOs), such as Ruthenium dioxide (RuO₂), are known as Dimensionally Stable Anodes (DSAs). These are classified as "active" anodes. On these surfaces, higher oxides of the metal are formed, which then participate in the partial and selective oxidation of organic pollutants. While generally less powerful than BDD for complete mineralization, Ti/RuO₂ anodes are effective for decolorization, particularly through indirect oxidation mechanisms involving electro-generated species like active chlorine from a sodium chloride electrolyte unesp.brmdpi.com. These anodes are also valued for their good stability and lower cost compared to BDD researchgate.net.

The degradation of this compound via electrochemical oxidation can occur through two main pathways nih.gov:

Direct Anodic Oxidation: In this process, the dye molecule is first adsorbed onto the anode surface and then destroyed by a direct transfer of electrons to the anode. This mechanism is less common for complex organic molecules and is highly dependent on the electrode material and the structure of the pollutant.

Indirect Anodic Oxidation: This is the more prevalent and effective mechanism for dye degradation. It involves the electrochemical generation of strong oxidizing species in the solution that then chemically attack and degrade the dye molecule.

On non-active anodes like BDD, the primary oxidant is the physisorbed hydroxyl radical (•OH) formed from the oxidation of water.

On active anodes like Ti/RuO₂, oxidation is mediated by higher metal oxides formed on the surface.

In the presence of certain electrolytes, other secondary oxidants can be formed. For example, with NaCl, active chlorine species (Cl₂, HClO, ClO⁻) are generated, which are highly effective for decolorization unesp.br. With Na₂SO₄, persulfate (S₂O₈²⁻) and sulfate radicals can be generated, which also contribute to the degradation process researchgate.netresearchgate.net.

The efficiency of the electrochemical oxidation process is significantly influenced by operational parameters.

Applied Current Density: Generally, increasing the current density increases the rate of oxidant generation, leading to faster dye degradation unesp.brtuiasi.ro. However, there is an optimal range. Excessively high current densities can lead to decreased current efficiency due to parasitic reactions like the oxygen evolution reaction, and significantly increases energy consumption mdpi.comresearchgate.net. The optimal current density depends on the electrode material, reactor design, and wastewater composition hjgcjsxb.org.cn.

Electrolyte Composition: The choice of supporting electrolyte has a profound impact on the degradation pathway and efficiency.

Sodium Chloride (NaCl): When NaCl is used, the oxidation of chloride ions at the anode produces active chlorine species. This leads to very rapid decolorization through indirect oxidation. This method is highly effective but carries the risk of forming toxic chlorinated organic byproducts.

Sodium Sulfate (Na₂SO₄): This is often considered a more environmentally benign electrolyte. In a sulfate medium, degradation is primarily driven by hydroxyl radicals generated from water electrolysis and, on certain anodes like BDD, by sulfate radicals researchgate.netresearchgate.net. While mineralization can be very high, the decolorization rate may be slower compared to using NaCl researchgate.netresearchgate.net.

Table 1: Comparison of Electrolyte Effects on Electrochemical Degradation of Azo Dyes

Parameter NaCl Electrolyte Na₂SO₄ Electrolyte
Primary Oxidants Active Chlorine (Cl₂, HClO, ClO⁻), •OH Hydroxyl Radicals (•OH), Persulfate (S₂O₈²⁻), Sulfate Radicals (SO₄•⁻)
Degradation Rate Typically faster decolorization researchgate.net Generally slower decolorization but can achieve high mineralization researchgate.net
Byproduct Formation Potential for chlorinated organic byproducts Primarily low molecular weight carboxylic acids

| Electrode Suitability | Effective with both BDD and Ti/RuO₂ anodes | Particularly effective with BDD for generating sulfate radicals researchgate.net |

Sonochemical Degradation Mechanisms

Sonochemical degradation utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in an aqueous solution. This phenomenon is the formation, growth, and violent collapse of microscopic bubbles. The implosion of these bubbles creates transient, localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm) mdpi.com.

The degradation of non-volatile and hydrophilic compounds like this compound primarily occurs through two mechanisms associated with cavitation mdpi.comresearchgate.net:

Radical Attack at the Bubble Interface: The extreme temperatures within the collapsing bubble cause the pyrolysis of water molecules, generating highly reactive hydroxyl radicals (•OH) and hydrogen atoms (H•). Dye molecules, which tend to accumulate at the gas-liquid interface of the cavitation bubbles, are then attacked and oxidized by these radicals researchgate.netnih.gov. This interfacial reaction is considered the main degradation pathway for most azo dyes nih.govacs.org.

Oxidation in the Bulk Solution: Some hydroxyl radicals can escape the interfacial region and diffuse into the bulk liquid, where they can also react with and degrade dye molecules present in the solution researchgate.net.

The efficiency of sonochemical degradation can be influenced by factors such as ultrasonic frequency, power intensity, pH, and the presence of other dissolved species. Studies on various azo dyes confirm that the degradation is mainly driven by hydroxyl radical attack, as the process is significantly inhibited by the addition of radical scavengers researchgate.netnih.gov.

Table 2: Summary of Advanced Remediation Technologies for this compound

Technology Primary Mechanism(s) Key Oxidants Advantages
Ozonation Direct reaction; Radical-mediated reaction O₃, •OH Effective for decolorization; Can be enhanced with UV/H₂O₂
Electrochemical Oxidation Direct electron transfer; Indirect oxidation •OH, Active Chlorine, SO₄•⁻ High mineralization potential (especially with BDD); No chemical sludge

| Sonochemical Degradation | Acoustic cavitation | •OH | Operates at ambient temperature/pressure; No added chemicals |

Bioremediation and Enzymatic Decolorization of this compound

Bioremediation leverages microorganisms and their enzymes to break down pollutants. For azo dyes, this typically involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color.

No specific microbial degradation pathways for this compound have been documented in scientific literature. Generally, the degradation of azo dyes can occur under anaerobic or aerobic conditions. Anaerobic degradation often leads to the formation of aromatic amines, which can be further mineralized under aerobic conditions. Key enzyme systems involved in dye degradation include azoreductases, which carry out the initial decolorization step, and oxidoreductases like laccases and peroxidases, which can degrade a wide range of phenolic compounds. However, studies identifying the specific microorganisms or enzyme systems effective against this compound are not available.

Research on the optimization of bioreactor conditions (e.g., pH, temperature, nutrient composition, and hydraulic retention time) is crucial for efficient dye removal. However, there are no published studies that provide optimized parameters specifically for the decolorization of this compound. Such studies would be necessary to develop effective and scalable bioremediation processes.

The identification of intermediate and final products of biodegradation is essential for assessing the detoxification of a dye. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for this purpose. There is currently no available data identifying the biotransformation products resulting from the microbial or enzymatic degradation of this compound.

Hybrid and Integrated Remediation Systems

Hybrid systems that combine different physical, chemical, and biological processes are often more effective for treating complex dye effluents than standalone methods.

The integration of flocculation (to remove suspended solids and a portion of the dye) with photocatalysis (an advanced oxidation process that can mineralize organic pollutants) is a promising approach for wastewater treatment. Research detailing the application and optimization of a flocculation-photocatalysis system specifically for the remediation of this compound is not found in the existing literature.

Combining adsorption with Advanced Oxidation Processes (AOPs) can enhance the removal of recalcitrant dyes. Adsorption can concentrate the dye, making the subsequent AOP treatment more efficient. There are no specific studies available that investigate the efficacy of combining adsorption with AOPs for the degradation of this compound.

Interactions with Polymeric Substrates and Performance Mechanisms in Materials Science

Dyeing Behavior and Uptake Mechanisms on Hydrophobic Fibers (e.g., Polyester)

Disperse dyes, including Disperse Yellow 240, are the primary choice for dyeing hydrophobic fibers like polyester (B1180765) due to their non-ionic nature and low water solubility. The dyeing process is essentially a transfer of dye molecules from an aqueous dispersion to the solid polymer substrate. This transfer involves several stages: dissolution of the dye in the dyebath, adsorption onto the fiber surface, and subsequent diffusion into the fiber's interior. tarjomeplus.comresearchgate.net High-temperature dyeing, typically around 130°C, is employed to increase the kinetic energy of the dye molecules and swell the polyester fibers, facilitating a higher rate of dyeing. crimsonpublishers.comnih.gov

Kinetics and Thermodynamics of Dye Sorption onto Fiber Substrates

The sorption of disperse dyes onto polyester fibers is a reversible process that can be described by various kinetic and thermodynamic models. researchgate.net The dyeing kinetics of polyester with disperse dyes have been shown to follow a pseudo-second-order kinetic model. tarjomeplus.com The process is influenced by several factors, including temperature, pH, time, and the concentration of auxiliary chemicals. tarjomeplus.com

Thermodynamically, the dyeing of polyester with disperse dyes is often described by the Nernst partition isotherm, which suggests a solid solution mechanism where the dye distributes itself between the dyebath and the fiber. crimsonpublishers.com The standard affinity (Δμ°), enthalpy (ΔH°), and entropy (ΔS°) of dyeing are key parameters used to characterize the thermodynamic equilibrium of the system. An increase in temperature generally leads to an increase in the diffusion coefficient of the dye, indicating an endothermic process. researchgate.netcrimsonpublishers.com

Table 1: Key Kinetic and Thermodynamic Parameters in Polyester Dyeing

ParameterDescriptionTypical Influence on Dyeing
Rate Constant (k) Represents the speed of the dyeing process.Increases with temperature.
Diffusion Coefficient (D) Measures the rate of dye penetration into the fiber. crimsonpublishers.comIncreases with temperature, facilitating faster dyeing. crimsonpublishers.com
Time of Half-Dyeing (t₁/₂) The time required to achieve 50% of the equilibrium dye uptake.Decreases with increasing temperature and diffusion coefficient.
Activation Energy of Diffusion (E) The minimum energy required for a dye molecule to diffuse into the fiber.A lower activation energy implies easier diffusion.
Partition Coefficient (K) Describes the distribution of the dye between the fiber and the dyebath at equilibrium. researchgate.netHigher values indicate greater dye uptake by the fiber.
Standard Affinity (Δμ°) The change in Gibbs free energy when one mole of dye is transferred from the dyebath to the fiber under standard conditions. researchgate.netA more negative value indicates a more spontaneous dyeing process.
Standard Enthalpy (ΔH°) The heat absorbed or released during the dyeing process. researchgate.netA positive value indicates an endothermic process, favored by higher temperatures.
Standard Entropy (ΔS°) The change in randomness or disorder of the system during dyeing. researchgate.netA positive value suggests an increase in disorder, often associated with the release of water molecules from the dye and fiber.

This table provides a general overview of the parameters; specific values are dependent on the dye, fiber, and dyeing conditions.

Influence of Fiber Morphology and Crystallinity on Dye Diffusion

The morphology and crystallinity of polyester fibers play a significant role in the diffusion of this compound. Dye diffusion primarily occurs in the amorphous regions of the polymer. researchgate.netresearchgate.net The rate of diffusion is dependent on two main factors: the volume of the accessible amorphous region and the tortuosity of the diffusion path. researchgate.net

Heat-setting processes can alter the crystalline structure of polyester fibers, which in turn affects dye uptake. researchgate.netp2infohouse.org An increase in crystallinity generally leads to a decrease in the accessible amorphous volume, thereby reducing the rate of dye diffusion. researchgate.net The orientation of the amorphous phase and the coupling between amorphous and crystalline regions also influence the tortuosity of the path a dye molecule must take to penetrate the fiber. researchgate.net

Role of Auxiliary Chemicals (e.g., Carriers) in Dye Penetration and Fixation

Auxiliary chemicals are essential in the dyeing of polyester with disperse dyes to enhance the efficiency and quality of the coloration process. textileengineering.net These chemicals can be broadly categorized as follows:

Dispersing Agents: These agents are crucial for maintaining a stable dispersion of the sparingly soluble disperse dye in the aqueous dyebath. inflibnet.ac.inblogspot.com They prevent the agglomeration of dye particles, ensuring a uniform application. textileengineering.net Anionic products like sodium dinaphthylmethane sulfonates are commonly used. blogspot.com

Carriers: These are organic compounds that accelerate the rate of dyeing at atmospheric pressure. blogspot.com They function by altering the physical characteristics of the fiber, effectively lowering its glass transition temperature and allowing the polymer chains to become more mobile. p2infohouse.org This increased mobility facilitates the penetration of dye molecules into the fiber structure. inflibnet.ac.in Examples of carriers include o-phenyl phenol (B47542) and trichlorobenzene. inflibnet.ac.in

Levelling Agents: These additives help to ensure a uniform and even distribution of the dye throughout the fabric, preventing patchiness or uneven coloration. textileengineering.net

Sequestering Agents: These compounds, such as EDTA, bind with metal ions present in the water that could otherwise interfere with the dyeing process. researchgate.net

Intermolecular Interactions between this compound and Polymer Chains

The affinity and retention of this compound within the polyester fiber matrix are governed by a variety of non-covalent intermolecular forces. unam.mxresearchgate.net These forces are responsible for holding the dye molecules in place once they have diffused into the amorphous regions of the polymer. researchgate.net

Hydrogen Bonding, Van der Waals Forces, and Other Non-Covalent Interactions

The primary forces of attraction between disperse dyes and polyester fibers are van der Waals forces and dipole-dipole interactions. researchgate.net The non-ionic nature of both the dye and the hydrophobic fiber makes these weak, short-range interactions the dominant mechanism for dye fixation. tarjomeplus.comunam.mx Although weaker than covalent bonds, the cumulative effect of numerous van der Waals interactions along the length of the dye molecule and the polymer chains provides sufficient affinity for a durable coloration. libretexts.org

Hydrogen bonding can also contribute to the interaction, particularly if the disperse dye molecule contains functional groups capable of acting as hydrogen bond donors or acceptors, and if there are corresponding sites on the polymer chain. researchgate.net

Aggregation Behavior of this compound in Aqueous Media and on Fiber Surfaces

The aggregation of dye molecules is a common phenomenon in aqueous solutions and can significantly impact the dyeing process. mdpi.com Disperse dyes, due to their low water solubility, have a tendency to self-associate or form aggregates in the dyebath. researchgate.net This aggregation is influenced by factors such as dye concentration, temperature, and the presence of electrolytes. researchgate.net

The formation of aggregates can reduce the effective concentration of individual dye molecules available for dyeing, potentially leading to slower dyeing rates and uneven coloration. researchgate.net Dispersing agents play a critical role in mitigating this aggregation and maintaining the dye in a finely dispersed state. inflibnet.ac.in On the fiber surface, dye aggregation can also occur, which may affect the final color and fastness properties of the dyed material. mdpi.com

Investigation of Fastness Properties and Underlying Mechanisms

The fastness of a dyeing refers to the resistance of the color to various agents it may be exposed to during its manufacturing and lifespan. For this compound, key fastness properties include its resistance to light, heat, and washing.

Light fastness denotes the resistance of the dyed material to color change as a result of exposure to light. The degradation of disperse dyes within a polymer matrix is a complex photochemical process initiated by the absorption of photons, typically from the UV portion of the spectrum. textileengineering.net This absorption elevates the dye molecule to an excited state, rendering it more reactive. textileengineering.net

The specific degradation pathway for a disperse dye is highly dependent on its chemical structure. While the exact structure of this compound is not widely published, many yellow disperse dyes belong to azo, anthraquinone (B42736), or quinoline-based chemical classes.

Photo-oxidation: This is a primary degradation mechanism where the excited dye molecule reacts with atmospheric oxygen. This can lead to the cleavage of chromophoric groups, such as the azo bond (-N=N-) in azo dyes, resulting in a loss of color. textileengineering.net

Photolysis: In this process, the energy absorbed from light is sufficient to cause the direct cleavage of covalent bonds within the dye molecule's chromophoric system, leading to fading. textileengineering.net

Photoreduction: The polymer substrate itself can participate in the degradation process. For instance, some polymers can abstract hydrogen atoms when irradiated, which then reduce the dye molecule, altering its structure and color. textileengineering.net

For quinoline-based dyes, a potential class for this compound, studies on photocatalytic degradation show that the degradation can be initiated by attacks from superoxide (B77818) and hydroxyl radicals. nih.govmdpi.com These reactive species can attack the pyridine (B92270) or benzene (B151609) rings of the quinoline (B57606) structure, leading to the formation of various intermediates and eventual mineralization. nih.gov The stability of the dye is therefore a function of both its intrinsic chemical structure and the nature of the polymer matrix in which it is embedded. textileengineering.net

Thermal stability is critical, especially given that post-dyeing processes like heat-setting are common for synthetic fabrics such as polyester. Thermomigration is a significant phenomenon where disperse dyes diffuse from the interior of the polymer fibers to the surface during heat treatments (typically above 130°C). fibre2fashion.comsubtransferpaper.com This migration is a form of redistribution of the dye in a two-phase system comprising the fiber and any finishing agents present on the surface. subtransferpaper.com

The mechanism involves the following steps:

High temperatures provide dye molecules with increased kinetic energy.

The polymer's microstructure relaxes, weakening the van der Waals forces holding the dye molecules within the amorphous regions of the fiber.

Dye molecules migrate along the polymer chains towards the fiber surface. subtransferpaper.com

This migration is influenced by several factors:

Temperature and Time: Higher heat-setting temperatures and longer durations increase the extent of thermomigration. subtransferpaper.com

Dye Concentration: Deeper shades, having a higher concentration of dye within the fiber, exhibit more severe thermomigration. blogspot.com

Finishing Agents: Surfactants and softeners applied to the fabric surface can act as a solvent for the dye, drawing it out of the fiber. blogspot.com

Dye Energy Level: High-energy disperse dyes, which have larger molecular sizes and lower volatility, generally exhibit better resistance to thermomigration and sublimation compared to low-energy dyes. subtransferpaper.com

Thermomigration adversely affects the fastness properties of the dyed material. The accumulation of dye on the fiber surface leads to a significant reduction in wash fastness, as the surface dye is easily removed, and also impairs rubbing fastness. fibre2fashion.comresearchgate.net

FactorInfluence on ThermomigrationResulting Impact on Fastness
High Heat-Setting Temperature (>150°C)Increases dye mobility and migration to the surfaceDecreased wash and rubbing fastness
High Dye Concentration (Deep Shades)Greater amount of dye available to migrateSignificant drop in wet fastness properties
Presence of Non-ionic SoftenersActs as a solvent, pulling dye from the fiberPoor wash fastness and potential for staining
Low Energy (Small Molecule) DyesHigher diffusion rate and tendency to migrateGenerally lower thermal fastness properties

Wash fastness measures the resistance of a color to desorption and transfer during laundering. For disperse dyes like this compound in polyester, the dye is held within the fiber by non-ionic forces (van der Waals forces and hydrophobic interactions) in a "solid solution." blogspot.comalfa-chemistry.com

During washing, a dynamic equilibrium is established between the dye molecules inside the fiber and those in the wash liquor. textilelearner.net The desorption mechanism involves several steps:

Water and detergent penetrate the fiber structure.

The interaction between the dye and the polymer is disrupted.

Dye molecules slowly diffuse out of the fiber and into the wash water.

The rate and extent of this desorption are influenced by washing temperature, detergent type, and the duration of the wash. chiuvention.com A crucial step in ensuring good wash fastness for disperse-dyed polyester is the "reduction clearing" process performed after dyeing. textilelearner.net This involves treating the fabric with a reducing agent (like sodium hydrosulfite) and an alkali to remove any dye particles loosely adhering to the fiber surface. textilelearner.net Inadequate reduction clearing is a primary cause of poor wash fastness, as the surface dye will readily wash off and can stain adjacent fabrics. chiuvention.comhaohuachemical.com

Spectrophotometric and Colorimetric Analysis in Dyeing Research

Instrumental analysis is essential for the quantitative assessment of color and is widely used in dyeing research and quality control.

The color strength of a dyed fabric is a measure of the amount of dye taken up by the substrate. It is commonly quantified using the Kubelka-Munk equation, which relates the spectral reflectance of the sample to its absorption (K) and scattering (S) coefficients. measurecolour.com.mywikipedia.org The equation is expressed as:

K/S = (1 - R)² / 2R

Where 'R' is the reflectance value of the dyed fabric at the wavelength of maximum absorption. The K/S value is directly proportional to the concentration of the colorant on the substrate, making it an excellent tool for evaluating dye uptake and optimizing dyeing efficiency. measurecolour.com.myresearchgate.nethunterlab.com Higher K/S values indicate greater color strength and a deeper shade. nih.gov Researchers use K/S values to compare the effectiveness of different dyeing methods, temperatures, and auxiliary chemicals.

Dyeing ParameterCondition AK/S Value (Illustrative)Condition BK/S Value (Illustrative)Interpretation
Dyeing Temperature110°C9.5130°C16.8Higher temperature significantly increases dye uptake and color strength on polyester. mdpi.com
Dye Concentration1% owf8.22% owf15.1Increased dye concentration in the bath leads to higher color strength on the fabric.
Microwave TreatmentNo Treatment7.46 min Irradiation11.2Pre-treatment of polyester can enhance dye uptake, resulting in higher K/S values. scielo.org.mx

Illustrative data for a typical yellow disperse dye on polyester.

The CIELAB color space (also known as CIE Lab*) is a three-dimensional model that is the industry standard for describing all the colors visible to the human eye. wikipedia.org It is used to precisely characterize the shade of a dyed fabric and to numerically evaluate color differences. The three coordinates are:

L * (Lightness): Ranges from 0 (black) to 100 (white).

a * (Red-Green axis): Positive values are red, negative values are green.

b * (Yellow-Blue axis): Positive values are yellow, negative values are blue. wikipedia.org

For a compound like this compound, dyed fabrics would be expected to have a high positive b* value. Spectrophotometers measure the reflectance of a dyed sample and convert this data into L, a, and b* coordinates.

This system is also used to calculate the total color difference (ΔE*) between two samples (e.g., a standard and a production batch), which quantifies the perceptual difference in their colors. This is invaluable for quality control in the textile industry. ijcmas.com

Sample DescriptionL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Interpretation of Shade
Standard (Target Shade)85.20-15.5088.10A bright, slightly greenish-yellow.
Batch A (After Heat-Setting)84.90-14.9087.50Slightly darker, less green, and less yellow than the standard.
Batch B (Different Dye Lot)85.80-15.6089.20Slightly lighter and more yellow than the standard.

Illustrative data representing typical CIELAB measurements for a yellow disperse dye.

Theoretical and Computational Chemistry of Disperse Yellow 240

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for probing the electronic structure and predicting various molecular properties of dyes like Disperse Yellow 240. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed for this purpose. uni.lugoogle.comnih.gov

Electronic Structure Analysis and Molecular Orbital Theory

Analyzing the electronic structure involves examining the distribution of electrons within the molecule and the characteristics of its molecular orbitals (MOs). Frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly important as they play a significant role in the molecule's reactivity, electronic transitions, and charge transfer processes. uni.lu Computational methods can determine the energy levels and spatial distributions of these orbitals, providing insights into how the molecule interacts with light and undergoes chemical reactions. uni.lu For azo dyes, the electronic transitions often involve the π system and the azo linkage (-N=N-).

Prediction of Spectroscopic Properties (UV-Vis Absorption, Fluorescence)

Quantum chemical calculations, particularly TD-DFT, are widely used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules, including disperse dyes. nih.gov By calculating the energies and intensities of electronic transitions, computational chemistry can help determine the wavelengths at which the dye absorbs and potentially emits light. This is directly related to the color of the dye and its potential for fluorescence. Factors such as solvent effects can be included in these calculations using continuum models to provide more accurate predictions compared to gas-phase calculations.

Energetic Profiles of Tautomeric and Isomeric Forms

Azo dyes can often exist in different tautomeric forms, such as the azo form and the hydrazone form. These tautomers can have different electronic structures and properties, influencing the dye's color, stability, and reactivity. Quantum chemical calculations can be used to determine the relative energies of these tautomeric forms, predicting which form is more stable under different conditions (e.g., in different solvents or at different pH values). The interconversion between tautomers can also be studied computationally by calculating the energy barriers involved. Similarly, for molecules exhibiting isomerism (e.g., cis-trans isomerization around double bonds), computational methods can explore the energetic profiles of different isomers.

Reaction Mechanism Simulations for Synthesis and Degradation

Computational chemistry can provide insights into the mechanisms of chemical reactions, including the synthesis and degradation of disperse dyes. By simulating the potential energy surfaces of reactions, researchers can identify transition states and determine activation energies, which helps in understanding reaction pathways and predicting reaction rates. For the synthesis of azo dyes, this could involve studying the diazotization and coupling reactions. For degradation, computational methods can explore pathways for chemical breakdown, such as photocatalytic degradation, by investigating the interactions with reactive species and potential intermediate products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are complementary to quantum chemical calculations and are used to study the time-dependent behavior of molecular systems. MD simulations are particularly useful for investigating the interactions of a dye molecule with its environment, such as solvents or textile fibers.

Modeling of Dye-Fiber Interactions and Diffusion Pathways

Modeling dye-fiber interactions and diffusion pathways provides insights into how disperse dye molecules penetrate and are retained within the fiber structure. Disperse dyes interact with hydrophobic fibers, such as polyester (B1180765), through intermolecular forces, including van der Waals forces and dipole-dipole interactions semanticscholar.org. Hydrogen bonding can also contribute, as disperse dyes often contain hydrogen atoms capable of forming hydrogen bonds with oxygen and nitrogen atoms in the fiber semanticscholar.org.

Computational studies, including DFT and MD simulations, are used to analyze these interactions. For instance, MD simulations have been employed to study the interaction between crystalline cellulose (B213188) and direct dyes, investigating the energetic and geometric features of dye adsorption at different temperatures researchgate.net. While this example focuses on direct dyes and cellulose, the principles of using MD simulations to understand intermolecular forces and adsorption mechanisms are applicable to disperse dyes and synthetic fibers.

The diffusion of disperse dyes into fibers is a critical aspect of the dyeing process. At elevated temperatures, polyester fibers undergo thermal agitation, leading to the molecular structure becoming more amorphous and less crystalline, which creates spaces for dye molecules to enter semanticscholar.org. The diffusion coefficient, which depends on factors like initial dye concentration, time, and fiber type, can be computed using approximations of equations like Hill's equation researchgate.net. Studies on the diffusion of disperse dyes into microfibers and conventional polyester fibers have compared sorption isotherms and diffusion coefficients, considering the influence of surface area and the diffusional boundary layer researchgate.net. The rate of diffusion can be influenced by factors such as dye particle size and the presence of dispersing agents researchgate.net. Smaller dye particles may initially show lower exhaustion values but can exhibit higher values at elevated temperatures (above 130°C) researchgate.net.

Modeling can help to understand the multi-stage nature of dye adsorption and diffusion. The initial interaction between the dye and fiber may be more significant on the surface layer, followed by diffusional transport into the fiber interior mdpi.com.

Prediction of Adsorption Behavior at Interfaces

Predicting the adsorption behavior of disperse dyes at interfaces, particularly the fiber-water interface during the dyeing process, is essential for optimizing dyeing efficiency and understanding dye uptake. Adsorption is influenced by various factors, including the surface characteristics of the adsorbent (fiber), the chemical structure of the dye, pH, temperature, and contact time nih.govresearchgate.net.

Computational methods like DFT and Monte Carlo simulations are utilized to explore the mechanism of interactions and predict adsorption energies nih.govfigshare.com. DFT studies can investigate geometric, electronic, and thermodynamic parameters related to adsorption nih.gov. For example, DFT has been used to understand the adsorption mechanism of acid azo dyes on modified sepiolite (B1149698) surfaces, showing good agreement with experimental studies cambridge.org. Similarly, DFT has been applied to study the adsorption properties of azo dye molecules on graphene oxide surfaces, exploring possible interaction mechanisms and adsorption energies nih.govfigshare.com. These computational approaches can help to determine the stability of dye-adsorbent complexes and the nature of the interactions involved, such as physisorption involving non-covalent interactions nih.govfigshare.com.

Adsorption isotherms, such as the Langmuir and Freundlich models, are often used to describe the equilibrium between the dye adsorbed on the fiber and the dye remaining in the dye bath nih.govacs.orgsemanticscholar.org. Computational studies can complement experimental data by providing molecular-level insights into the adsorption process and helping to validate the applicability of these isotherm models nih.gov.

The adsorption process involves mass transfer from the dye bath to the fiber surface, followed by diffusion into the fiber mdpi.com. The efficiency of adsorption depends on the affinity between the adsorbent and adsorbate, the reactivity between the sorbent and the pollutant, and the adsorption mechanism nih.govresearchgate.net. Computational modeling can aid in predicting the adsorption capacity and the influence of different parameters on the adsorption process acs.org.

The tautomeric forms of azo dyes, such as the azo and hydrazone forms, can influence their properties and interactions. Computational methods, including DFT, have been used to study the tautomerism of disperse yellow dyes, revealing that hydrazone tautomers may be more stable than azo tautomers for certain structures researchgate.netrsc.orgresearchgate.net. This tautomerism can potentially affect the dye's interaction with the fiber and its adsorption behavior.

Computational studies also contribute to understanding the electronic properties of dyes and how they change upon adsorption. Frontier molecular orbital analysis using DFT can show the distribution of HOMO and LUMO isodensities on the dye and adsorbent surface, providing insights into the electronic transitions involved in adsorption figshare.com.

While specific computational studies focusing solely on this compound for dye-fiber interactions, diffusion, and adsorption were not extensively found in the search results, the general principles and methods of theoretical and computational chemistry applied to other disperse and azo dyes, as described in the search snippets, are directly relevant to understanding the behavior of this compound in dyeing processes. These methods provide valuable tools for predicting and interpreting the complex interactions that govern how this compound interacts with and is adsorbed by hydrophobic fibers.

Example Data Table (Illustrative based on general azo dye adsorption studies):

Adsorbent MaterialDye Type (Example)Computational MethodInteraction Type (Predicted)Adsorption Energy (Example kJ/mol)Source
Graphene Oxide (GO)Azo DyesDFT, Monte CarloPhysisorption (Non-covalent)- (Qualitative agreement reported) nih.govfigshare.com
SepioliteAcid Azo Dye 57DFTElectrostatic, Hydrophobic- (Agreement with experimental adsorption confirmed) cambridge.org
B3O3 monolayerp-methyl red (Azo Dye)DFTStrong bonding (O, N atoms of dye with B, O of surface)-24.1 to -142.8 kJ/mol (-0.25 to -1.48 eV) researchgate.net

Future Research Directions and Emerging Paradigms for Disperse Yellow 240

Development of Next-Generation Environmentally Benign Dyeing Technologies

The textile industry faces significant environmental challenges, particularly concerning water and energy consumption and the discharge of colored wastewater containing residual dyes and chemicals. Future research for disperse dyes, including Disperse Yellow 240, is heavily focused on developing more environmentally benign dyeing technologies. This involves exploring alternatives to traditional high-temperature aqueous dyeing methods.

Promising areas include the use of supercritical carbon dioxide (scCO2) dyeing, which eliminates the need for water and reduces or eliminates the use of dispersing agents nih.gov. While the high cost of scCO2 extraction and specialized equipment remain challenges, research continues to make this technology more economically viable and scalable for various disperse dyes nih.gov.

Other environmentally friendly approaches involve the use of microwave and ultrasound technologies in the dyeing process. Studies have shown that microwave irradiation can enable rapid heating and potentially higher productivity in dye synthesis lgcstandards.comnih.gov. Ultrasonic technology has also been explored to improve the dyeing of polyester (B1180765) fabrics with disperse dyes at lower temperatures, potentially reducing energy consumption and effluent load lgcstandards.comnih.gov. The use of ecological carriers, free from toxic products, in low-temperature dyeing of synthetic fibers also presents an environmentally sound solution gram.edu. Future work on this compound will likely investigate its compatibility with these advanced dyeing techniques to reduce its environmental footprint.

Advanced Spectroscopic and Microscopic Techniques for In-Situ Monitoring of Degradation Processes

Understanding the degradation pathways of disperse dyes is crucial for assessing their environmental persistence and developing effective wastewater treatment methods. Future research will increasingly utilize advanced spectroscopic and microscopic techniques for the in-situ monitoring of the degradation of dyes like this compound.

Techniques such as UV-Visible spectroscopy are commonly used to monitor color removal during degradation processes guidechem.comuni.lu. Fourier transform infrared (FTIR) spectroscopy can provide insights into the changes in chemical bonds as the dye molecule breaks down uni.lu. Advanced microscopy techniques, such as scanning electron microscopy (SEM) and atomic force microscopy (AFM), can be employed to study the morphology of dye aggregates or the interaction of dyes with catalyst surfaces during degradation guidechem.com.

In-situ monitoring using these techniques allows researchers to gain real-time data on degradation kinetics and mechanisms under various conditions, such as during electrochemical oxidation or advanced oxidation processes guidechem.comuni.lu. This information is vital for optimizing treatment processes and designing more easily degradable dye structures in the future. While specific studies on this compound degradation with these techniques were not extensively found, the methodologies are broadly applicable to disperse dyes.

Rational Design of this compound Analogues with Enhanced Performance and Degradability

Rational design principles are being applied to create next-generation disperse dyes with improved properties, including enhanced performance characteristics (such as color fastness, light fastness, and wash fastness) and increased environmental degradability. For this compound, this research direction would involve understanding the relationship between its chemical structure and its properties.

Rational design involves tailoring the molecular structure of the dye to achieve specific outcomes. This could include modifying the chromophore or introducing specific functional groups to enhance desired properties or promote degradation under certain environmental conditions. For instance, research on pyridone-based disperse dyes explores modifications to improve their affinity for polyester fibers and introduce biological activities.

Future research will likely focus on designing analogues of this compound that retain its desirable yellow shade and fastness properties while incorporating structural features that facilitate their breakdown in wastewater treatment or the environment. This might involve incorporating biodegradable linkages or photosensitive groups into the dye molecule.

Exploration of Self-Cleaning and Multifunctional Materials Incorporating this compound

An emerging area of research for textiles is the development of self-cleaning and multifunctional fabrics. Disperse dyes, including potentially this compound, can be integrated into systems that impart additional functionalities to dyed materials.

One approach involves combining disperse dyeing with nanotechnology, particularly the use of photocatalytic nanoparticles like titanium dioxide (TiO2) or zinc oxide (ZnO) lgcstandards.comnih.gov. These nanoparticles can be applied to dyed fabrics through post-dyeing treatments. When exposed to light, the nanoparticles generate reactive species that can degrade stains and microbes, thus imparting self-cleaning and antimicrobial properties to the fabric lgcstandards.comnih.gov. Additionally, these nanoparticle treatments can enhance UV protection and light fastness of the dyed fabrics lgcstandards.comnih.gov.

Future research could explore the specific interactions between this compound molecules and nanoparticles on the fiber surface to optimize the self-cleaning effect and other functionalities without negatively impacting the dye's color or fastness properties. This could lead to the development of textiles with integrated color and advanced performance characteristics.

Integration of Machine Learning and Artificial Intelligence in Dye Design and Process Optimization

The complexity of dye design and the multitude of parameters involved in dyeing processes make them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). Future research on disperse dyes, including this compound, will increasingly leverage these technologies.

AI and ML can be used in the rational design process to predict the properties of new dye structures based on their chemical composition, potentially accelerating the discovery of dyes with desired color, fastness, and degradability profiles. By analyzing large datasets of existing dyes and their properties, AI algorithms can identify structural motifs associated with specific characteristics.

Furthermore, AI and ML can optimize dyeing processes by analyzing real-time data from dyeing machines to predict and control parameters such as temperature, pressure, time, and dye concentration, leading to improved efficiency, consistency, and reduced resource consumption. This can help minimize waste and optimize the uptake of dyes like this compound onto fibers. AI can also be applied to model and optimize dye removal processes from wastewater. The integration of these computational tools holds significant potential for revolutionizing the development and application of disperse dyes.

Q & A

Q. How can advanced chromatographic methods (e.g., HILIC, 2D-LC) resolve co-eluting impurities in this compound samples?

  • Methodological Answer : Optimize HILIC gradients (ACN/water with 0.1% formic acid) to separate polar byproducts. Employ 2D-LC (SEC × RP-HPLC) for complex mixtures. Validate with high-resolution MS/MS and quantify impurities against USP standards .

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